2-(4-Benzyloxy-2-fluorophenyl)-5,5-dimethyl-1,3,2-dioxaborinane
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Overview
Description
2-(4-Benzyloxy-2-fluorophenyl)-5,5-dimethyl-1,3,2-dioxaborinane is an organoboron compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a benzyloxy group, a fluorophenyl group, and a dioxaborinane ring. The presence of these functional groups imparts distinct chemical properties to the compound, making it valuable in synthetic chemistry and other applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Benzyloxy-2-fluorophenyl)-5,5-dimethyl-1,3,2-dioxaborinane typically involves the reaction of 4-(Benzyloxy)-2-fluorophenylboronic acid with a suitable dioxaborinane precursor. The reaction is usually carried out under inert atmosphere conditions to prevent oxidation and other side reactions. The reaction conditions often include the use of a palladium catalyst and a base, such as potassium carbonate, in an organic solvent like tetrahydrofuran. The reaction mixture is heated to reflux for several hours to ensure complete conversion of the starting materials to the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, ensures high yield and purity of the final product. The compound is typically purified by recrystallization or chromatography techniques to remove any impurities .
Chemical Reactions Analysis
Types of Reactions
2-(4-Benzyloxy-2-fluorophenyl)-5,5-dimethyl-1,3,2-dioxaborinane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding boronic acids or boronate esters.
Reduction: Reduction reactions can convert the compound to its corresponding alcohols or hydrocarbons.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium periodate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield boronic acids, while reduction can produce alcohols or hydrocarbons. Substitution reactions can lead to a variety of functionalized derivatives .
Scientific Research Applications
2-(4-Benzyloxy-2-fluorophenyl)-5,5-dimethyl-1,3,2-dioxaborinane has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in cross-coupling reactions.
Biology: Investigated for its potential as a probe in biological assays and as a precursor for bioactive compounds.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the production of advanced materials, such as polymers and electronic components
Mechanism of Action
The mechanism of action of 2-(4-Benzyloxy-2-fluorophenyl)-5,5-dimethyl-1,3,2-dioxaborinane involves its interaction with specific molecular targets and pathways. The compound can act as a ligand for various enzymes and receptors, modulating their activity. The presence of the boron atom allows for unique interactions with biological molecules, potentially leading to the inhibition or activation of specific pathways. The exact mechanism of action may vary depending on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
- 4-(Benzyloxy)-2-fluorophenylboronic acid
- 2-(4-(Benzyloxy)-3-chloro-5-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
- 2-(Benzyloxy)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde
- 2-(4-(Benzyloxy)-3,5-dimethylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Uniqueness
2-(4-Benzyloxy-2-fluorophenyl)-5,5-dimethyl-1,3,2-dioxaborinane is unique due to its specific combination of functional groups, which imparts distinct chemical properties and reactivity. The presence of both benzyloxy and fluorophenyl groups, along with the dioxaborinane ring, allows for versatile applications in various fields of research and industry .
Properties
IUPAC Name |
2-(2-fluoro-4-phenylmethoxyphenyl)-5,5-dimethyl-1,3,2-dioxaborinane |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20BFO3/c1-18(2)12-22-19(23-13-18)16-9-8-15(10-17(16)20)21-11-14-6-4-3-5-7-14/h3-10H,11-13H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DMEPEQNGQMHCFZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OCC(CO1)(C)C)C2=C(C=C(C=C2)OCC3=CC=CC=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20BFO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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